Home > Products > Building Blocks P5082 > N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine - 114413-77-3

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine

Catalog Number: EVT-406576
CAS Number: 114413-77-3
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine” is a chemical compound . The IUPAC name for this compound is N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine .

Molecular Structure Analysis

The molecular formula of “N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine” is C13H17NO2 . The InChI code for this compound is 1S/C13H17NO2/c1-2-4-11(3-1)14-8-10-5-6-12-13(7-10)16-9-15-12/h5-7,11,14H,1-4,8-9H2 .

6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one

  • Compound Description: This compound exhibited antimicrobial activity against various microorganisms, including S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger []. Its single crystal X-ray structure confirmed S-alkylation and revealed a triclinic crystal system stabilized by intermolecular C–H···O and N–H···O hydrogen interactions [].
  • Compound Description: NDT 9513727 is a potent and orally bioavailable inverse agonist of the human C5a receptor []. It demonstrated inhibitory effects on various C5a-stimulated responses, including chemotaxis, oxidative burst, and degranulation in multiple cell types [].

1-(2-Bromo-4,5-dimethoxybenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

  • Compound Description: This compound's structure, stabilized by intramolecular C–H···O and C–H···π interactions, forms dimeric subunits through C-Br···π interactions [, ]. These dimers further interlink via C–H···O hydrogen bonds, contributing to its molecular packing stability [, ].

2-Butyl-4-chloro-1-(6-methyl-1,3-benzodioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde

  • Compound Description: The crystal structure of this compound reveals stabilization through intramolecular C–H···O and C–H···π interactions [, ]. Its molecular packing is primarily governed by intermolecular C–H···O and C–H···π interactions [, ].

2-(1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-3-methoxy-carbonylisoquinolin-2-ium chloride

  • Compound Description: This compound serves as a precursor for generating ylides, which readily undergo 1,3-dipolar additions with various dipolarophiles []. This reaction leads to the formation of benzocycloheptenone cycloadducts, expanding the chemical diversity accessible from this compound [].

2-(1,3-Benzodioxol-5-ylmethyl)acrylic acid

  • Compound Description: In the crystal structure of this compound, molecules form inversion-related dimers through O–H···O hydrogen bonds []. Additionally, weak C–H···O interactions contribute to the overall stability of the crystal structure [].

3-(2H-1,3-Benzodioxol-5-ylmethyl)-2-(m- and p-nitrophenyl)-1,3-thiazolidin-4-ones

  • Compound Description: These isomeric compounds exhibit significant differences in their intermolecular interactions despite sharing a core structure []. These variations highlight the impact of subtle structural changes on the molecular packing and potential biological activities of closely related compounds [].

3-(2H-1,3-Benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one

  • Compound Description: This molecule features a twisted 1,3-thiazolidine ring, with the 1,3-benzodioxole and benzene rings positioned on either side []. The crystal packing exhibits linear supramolecular chains along the a-axis direction, mediated by C–H···O interactions [].

(1,3-Benzodioxol-5-ylmethyl)ammonium 2-methoxy-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]bezenesulfonate monohydrate

  • Compound Description: This organic salt features a non-planar structure with the 1,3-dioxolane ring adopting an envelope conformation []. The crystal structure reveals hydrophilic interactions, including bifurcated N–H···O hydrogen bonds and O–H···O bonds, involving the cation, anion, and water molecules [].

N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide (Alda-1)

  • Compound Description: Alda-1 is a selective activator of aldehyde dehydrogenase 2 (ALDH2) [, , ]. Studies have demonstrated its neuroprotective effects in mitigating spinal cord injury in mice by suppressing reactive aldehyde mechanisms []. It has also shown promise in improving postresuscitation cardiac and neurological outcomes in swine by inhibiting pyroptosis [, ].

N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (Compound 8)

  • Compound Description: Compound 8 exhibited promising cytotoxic effects against A549 human lung adenocarcinoma and C6 rat glioma cell lines without toxicity towards NIH/3T3 mouse embryonic fibroblast cells []. It also demonstrated potent MMP-9 inhibitory activity, suggesting a potential mechanism for its anticancer effects [].

N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide (Compound 9)

  • Compound Description: Compound 9 demonstrated potent cytotoxic activity against A549 human lung adenocarcinoma and C6 rat glioma cell lines without affecting NIH/3T3 mouse embryonic fibroblast cells []. Its significant MMP-9 inhibitory activity suggests a potential mechanism for its anticancer effects [].

4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile (Fludioxonil)

  • Compound Description: Fludioxonil is a broad-spectrum, preplant fungicide []. In the context of the study, it was used as part of a seed treatment combination to improve the field emergence of low phytic acid soybeans [].

Tamoxifen

  • Compound Description: Tamoxifen is an estrogen receptor antagonist primarily used for breast cancer treatment []. Interestingly, it was found to act as an activator of human aldehyde dehydrogenase 1A1 (ALDH1A1) [].

3-(3-hydroxy-4-methoxybenzyl)-6-isobutyl-2,5-diketopiperazine (Compound 1)

  • Compound Description: Compound 1 is a new 2,5-diketopiperazine (2,5-DKP) isolated from the fish intestinal Streptomyces sp. MNU FJ-36 []. It was evaluated for its inhibitory activity against P388, A-549, and HCT-116 cell lines using the MTT assay [].

3-(1,3-benzodioxol-5-ylmethyl)-6-isobutyl-2,5-diketopiperazine (Compound 2)

  • Compound Description: Compound 2 is a new 2,5-diketopiperazine (2,5-DKP) isolated from the fish intestinal Streptomyces sp. MNU FJ-36 []. Its inhibitory activity against P388, A-549, and HCT-116 cell lines was assessed using the MTT assay [].

3-(1,3-benzodioxol-5-ylmethyl)-6-isopropyl-2,5-diketopiperazine (Compound 3)

  • Compound Description: Compound 3, a new 2,5-diketopiperazine (2,5-DKP) identified from the fish intestinal Streptomyces sp. MNU FJ-36 [], was evaluated for its inhibitory activity against P388, A-549, and HCT-116 cell lines using the MTT assay [].

7-aryl-2-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-[(4-methylphenyl)amino]-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-8-carbonitriles

  • Compound Description: This group of compounds was synthesized via an unusual Mannich-type cyclization reaction []. The structure of a key compound within this group was confirmed by X-ray crystal structure analysis [].

1-Piperonylpiperazinium 4-nitrobenzoate monohydrate

  • Compound Description: This hydrated salt features a piperazinium ring in a slightly distorted chair conformation []. The crystal structure reveals chains of cations, anions, and water molecules linked through N–H···O and O–H···O hydrogen bonds along the a axis [].

1-Piperonylpiperazinium picrate

  • Compound Description: The piperazine ring in the cation of this salt adopts a slightly disordered chair conformation []. Crystal packing analysis reveals interactions between cations and anions through N–H···O hydrogen bonds and weak C–H···O interactions [].
  • Compound Description: This rhenium compound, designed as a potential imaging probe for sigma-1 receptors, showed high in vitro affinity for sigma-1 receptors and moderate to high selectivity over sigma-2 receptors and the vesicular acetylcholine transporter [].

4-(4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl)butylcarbonylcyclopentadienyl tricarbonyl rhenium (Compound 10b)

  • Compound Description: Designed as a potential imaging probe for sigma-1 receptors, this rhenium compound displayed high in vitro affinity for sigma-1 receptors and moderate to high selectivity over sigma-2 receptors and the vesicular acetylcholine transporter [].

Cubebin

  • Compound Description: Cubebin [systematic name: 3,4-bis­(1,3-benzodioxol-5-ylmeth­yl)tetra­hydro­furan-2-ol] is a lignan with a structure stabilized by O—H⋯O and C—H⋯O hydrogen bonds [].

11-[4-(1,3-benzodioxol-5-yl­methyl)­piperazino]-8-chloro-5H-dibenzo­[b,e][1,4]­diazepine

  • Compound Description: This compound, an N-piperonyl analogue of the atypical antipsychotic clozapine, exhibits a buckled dibenzodiazepine nucleus with the piperazine ring adopting an almost perfect chair conformation [].
  • Compound Description: The crystal structure of Oxmetidine dihydrochloride has been determined, revealing its bonding distances and interbond angles to be within the expected range for similar compounds [].
  • Compound Description: This benzamide derivative was identified as a potential inhibitor of the transcriptional regulator LasR of Pseudomonas aeruginosa through virtual screening []. The compound exhibited a higher binding affinity to the ligand-binding domain of LasR than its DNA-binding domain [].

3-(2,4-difluorophenyl)-6-{2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy}-2-phenylpyridine (PPA250)

  • Compound Description: PPA250 is an inhibitor of inducible nitric oxide synthase (iNOS) dimerization []. It has shown promising results in preclinical studies, suppressing arthritis development and reducing serum NO concentrations in mice [].
  • Relevance: Although structurally different from N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine, PPA250 is relevant because it targets iNOS, an enzyme involved in inflammatory processes. Given the potential anti-inflammatory effects of Alda-1 [], another compound sharing the 1,3-benzodioxol-5-ylmethyl moiety with the target compound, it is plausible that N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine might also interact with inflammatory pathways, potentially through a different mechanism than PPA250.

N-[(1,3-benzodioxol-5-yl)methyl]-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide (Compound 2)

  • Compound Description: Compound 2 is another inhibitor of iNOS homodimerization. Crystallographic studies have revealed its mechanism of action, demonstrating its ability to block dimerization by coordinating with the heme group in the iNOS monomer [].

N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-caroxamide (AM251)

  • Compound Description: AM251 is a selective antagonist of the cannabinoid 1 (CB1) receptor []. In a study investigating the effects of phytocannabinoids on airway hyper-responsiveness, AM251 antagonized the inhibitory effects of Δ9-tetrahydrocannabinol and CP55940 on TNF-α−enhanced nerve-evoked contractions in the guinea pig trachea [].

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE907)

  • Compound Description: JTE907 acts as a selective antagonist of the cannabinoid 2 (CB2) receptor [, ]. In a study exploring the effects of phytocannabinoids on airway function, JTE907 antagonized the inhibitory effects of Δ9-tetrahydrocannabinol and CP55940 on TNF-α−enhanced nerve-evoked contractions in the guinea pig trachea []. It has also been shown to act as an inverse agonist in both cyclase and arrestin recruitment assays when profiling CB2 receptor ligands [].
Synthesis Analysis

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine typically involves the reaction of 1,3-benzodioxole with cyclopentanamine. The following details outline the general synthetic route:

Starting Materials:

  • 1,3-benzodioxole
  • Cyclopentanamine

Reaction Conditions:

  • Solvent: Dichloromethane or ethanol
  • Catalyst: Palladium on carbon
  • Temperature: Room temperature or slightly elevated

Procedure:

  1. Combine 1,3-benzodioxole and cyclopentanamine in the chosen solvent.
  2. Add the catalyst to facilitate the reaction.
  3. Stir the mixture until the reaction is complete, which can be monitored through techniques such as thin-layer chromatography.
  4. Purify the resulting product using column chromatography to isolate N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine .

Industrial production may employ continuous flow reactors to enhance efficiency and yield.

Molecular Structure Analysis

The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine can be described as follows:

  • Benzodioxole Ring: This component contributes to the compound's stability and reactivity due to its electron-rich aromatic system.
  • Cyclopentanamine Moiety: This part of the molecule enhances solubility and bioavailability.

The InChI representation is given as:

\text{InChI 1S C 13}H_{17}NO_2/c1-2-4-11(3-1)14-8-10-5-6-12-13(7-10)16-9-15-12/h5-7,11,14H,1-4,8-9H_2}

This structural information aids in understanding its interactions with biological targets .

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine can participate in various chemical reactions:

  1. Oxidation: Can lead to carboxylic acids or ketones.
  2. Reduction: May result in alcohols or amines.
  3. Substitution Reactions: Can produce halogenated derivatives.

These reactions highlight its versatility as a building block in organic synthesis .

Mechanism of Action

The mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine involves its interactions with specific molecular targets such as enzymes or receptors. The benzodioxole ring likely engages in π–π stacking interactions with aromatic residues in proteins, while the cyclopentanamine moiety can form hydrogen bonds with amino acid side chains. These interactions modulate enzyme activity or receptor signaling pathways, influencing various biochemical processes .

Physical and Chemical Properties Analysis

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine exhibits several notable physical and chemical properties:

PropertyValue
Molecular FormulaC_{13}H_{17}NO_2
Molecular Weight219.28 g/mol
Melting PointNot specified
PurityTypically >95%
SolubilitySoluble in organic solvents like ethanol

These properties are crucial for understanding its behavior in various applications.

Applications

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine has several scientific applications:

  1. Pharmacological Research: It has potential uses in drug development due to its ability to interact with biological targets.
  2. Chemical Synthesis: Acts as an intermediate in synthesizing other complex organic molecules.
  3. Biochemical Studies: Useful for probing enzyme mechanisms and receptor interactions due to its unique structural features .

Properties

CAS Number

114413-77-3

Product Name

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C13H17NO2/c1-2-4-11(3-1)14-8-10-5-6-12-13(7-10)16-9-15-12/h5-7,11,14H,1-4,8-9H2

InChI Key

LOYZMUZNAPZSOX-UHFFFAOYSA-N

SMILES

C1CCC(C1)NCC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCC(C1)NCC2=CC3=C(C=C2)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.